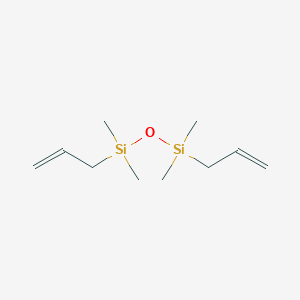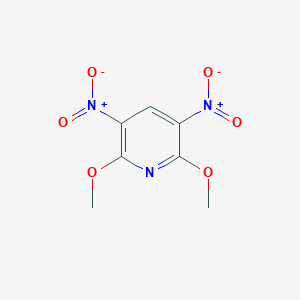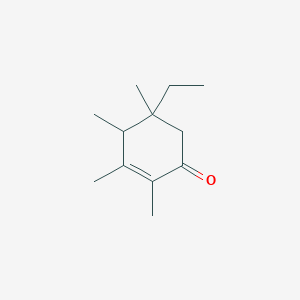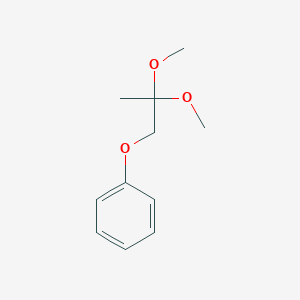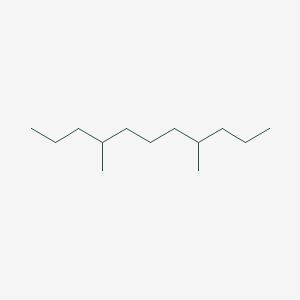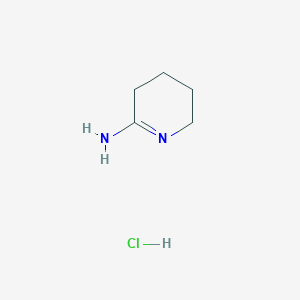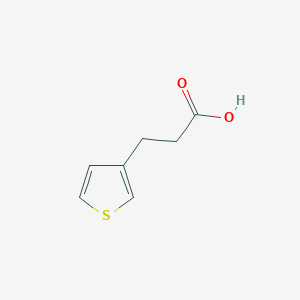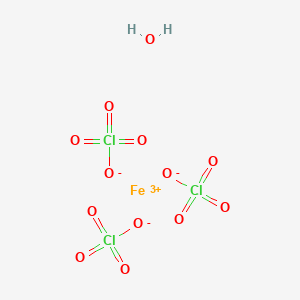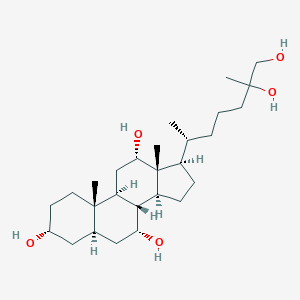![molecular formula C14H14O4 B098471 4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one CAS No. 16498-71-8](/img/structure/B98471.png)
4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one, also known as coumarin-3-carboxylic acid, is a naturally occurring compound found in many plants. It has been studied extensively for its potential therapeutic applications due to its unique chemical structure and biological properties.
Wissenschaftliche Forschungsanwendungen
Coumarin-3-carboxylic acid has been studied for its potential therapeutic applications in a variety of fields, including cancer research, cardiovascular disease, and neurodegenerative diseases. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Coumarin-3-carboxylic acid has also been shown to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of cardiovascular disease. In addition, it has been studied for its potential neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-onearboxylic acid is not fully understood, but it is thought to be due to its ability to inhibit enzymes involved in various biological processes. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anti-cancer properties. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
Coumarin-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of cardiovascular disease. In addition, it has been studied for its potential neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-onearboxylic acid in lab experiments is its natural occurrence in many plants, which makes it readily available for study. It also has a unique chemical structure and biological properties, which make it an interesting compound to study. One limitation of using 4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-onearboxylic acid in lab experiments is its potential toxicity at high concentrations, which may limit its use in vivo.
Zukünftige Richtungen
There are many future directions for the study of 4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-onearboxylic acid. One area of future research is the development of more efficient synthesis methods for 4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-onearboxylic acid. Another area of future research is the identification of the specific enzymes and pathways that 4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-onearboxylic acid inhibits, which may lead to the development of more targeted therapies. In addition, further studies are needed to determine the optimal dosage and delivery methods for 4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-onearboxylic acid in vivo. Finally, more research is needed to determine the potential therapeutic applications of 4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-onearboxylic acid in the treatment of various diseases.
Synthesemethoden
Coumarin-3-carboxylic acid can be synthesized using a variety of methods, including the Pechmann condensation reaction, Knoevenagel condensation reaction, and the Perkin reaction. The Pechmann condensation reaction involves the reaction of salicylaldehyde with a β-ketoester in the presence of a Lewis acid catalyst to form coumarin. The carboxylation of coumarin then leads to the formation of 4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-onearboxylic acid. The Knoevenagel condensation reaction involves the reaction of salicylaldehyde with malonic acid in the presence of a base catalyst to form 4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-onearboxylic acid. The Perkin reaction involves the reaction of salicylic acid with an anhydride to form 4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-onearboxylic acid.
Eigenschaften
CAS-Nummer |
16498-71-8 |
|---|---|
Produktname |
4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one |
Molekularformel |
C14H14O4 |
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
4-hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one |
InChI |
InChI=1S/C14H14O4/c1-14(2)7-10(15)9-5-8-3-4-13(16)17-11(8)6-12(9)18-14/h3-6,10,15H,7H2,1-2H3 |
InChI-Schlüssel |
ROLQOZGSPUDBFG-UHFFFAOYSA-N |
SMILES |
CC1(CC(C2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)C |
Kanonische SMILES |
CC1(CC(C2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




